2-(2-Chlorophenyl)propanoic acid

Descripción general

Descripción

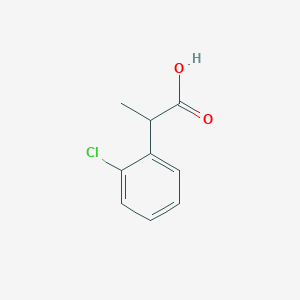

2-(2-Chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propanoic acid, where a chlorine atom is substituted at the ortho position of the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)propanoic acid typically involves the Friedel-Crafts acylation of chlorobenzene with propanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H5Cl} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C6H4(Cl)CH2CH2COOH} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(2-Chlorophenyl)acetic acid or 2-(2-Chlorophenyl)acetone.

Reduction: Formation of 2-(2-Chlorophenyl)propanol.

Substitution: Formation of derivatives such as 2-(2-Aminophenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

- Loxoprofen is primarily utilized for its anti-inflammatory and analgesic effects. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins responsible for inflammation and pain.

- Clinical Studies : Research has demonstrated that Loxoprofen is effective in treating conditions such as osteoarthritis and acute pain. A study indicated that patients experienced significant pain relief compared to those receiving a placebo .

2. Synthesis of Novel Pharmaceuticals

- The compound serves as an important intermediate in the synthesis of other pharmaceuticals. Its derivatives have been explored for enhanced therapeutic effects and reduced side effects.

- Case Study : A recent investigation into modified Loxoprofen derivatives showed improved efficacy against inflammatory diseases with a lower incidence of gastrointestinal side effects, a common issue with traditional NSAIDs .

Agricultural Chemistry

1. Herbicide Development

- 2-(2-Chlorophenyl)propanoic acid is also being investigated for its potential use in formulating herbicides. Its structural properties allow it to interact with plant growth regulators, making it a candidate for selective herbicide development.

- Research Findings : Studies have shown that formulations containing this compound can effectively inhibit the growth of specific weed species while minimizing damage to crops .

Biochemical Research

1. Enzyme Inhibition Studies

- Researchers utilize this compound to study enzyme inhibition mechanisms. Its ability to modulate enzyme activity is crucial for understanding various metabolic pathways.

- Experimental Evidence : In vitro studies have demonstrated that Loxoprofen can inhibit specific enzymes involved in inflammatory responses, providing insights into its mechanism of action .

Material Science

1. Advanced Material Development

- The compound is being explored for applications in material science, particularly in the development of polymers with enhanced properties such as thermal stability and mechanical strength.

- Innovative Applications : Recent research has indicated that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions .

Diagnostic Applications

1. Biomarker Detection

- There is ongoing research into the use of this compound in diagnostic assays for detecting biomarkers associated with various diseases.

- Potential Impact : Early detection methodologies utilizing this compound could lead to improved patient outcomes through timely interventions .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and analgesic properties | Effective in treating osteoarthritis and acute pain |

| Synthesis of Derivatives | Intermediate for novel pharmaceutical compounds | Improved efficacy with fewer side effects |

| Agricultural Chemistry | Development of selective herbicides | Effective against specific weed species |

| Biochemical Research | Study of enzyme inhibition mechanisms | Inhibition of enzymes involved in inflammation |

| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |

| Diagnostic Applications | Use in assays for disease biomarkers | Potential for early diagnosis and treatment |

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

- 2-(4-Chlorophenyl)propanoic acid

- 2-(2-Bromophenyl)propanoic acid

- 2-(2-Fluorophenyl)propanoic acid

Comparison: 2-(2-Chlorophenyl)propanoic acid is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Actividad Biológica

2-(2-Chlorophenyl)propanoic acid, also known as a derivative of propionic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its effects on microbial growth, enzyme interactions, and potential therapeutic uses.

The compound is characterized by a chlorophenyl group attached to a propanoic acid backbone. Its structural formula can be represented as follows:

This compound may function as an enzyme inhibitor or modulator , impacting various biochemical processes through its interaction with specific molecular targets. The binding to active sites on enzymes or receptors alters their activity and function, which is crucial for its biological effects.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. A notable study assessed its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition of growth .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

This table summarizes the antimicrobial efficacy of the compound, indicating its potential as a starting point for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 0.69 μM against HeLa cells, which is comparable to standard chemotherapeutics like doxorubicin (IC50: 2.29 μM) .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.69 |

| MCF-7 (breast) | 1.20 |

| A-498 (renal) | 1.05 |

These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.

Study on Chlamydia Inhibition

A significant study investigated the compound's ability to inhibit Chlamydia trachomatis growth by blocking the glucose-6-phosphate pathway. The results indicated that treatment with the compound reduced chlamydial inclusion numbers significantly when compared to untreated controls .

Toxicity Assessment

In evaluating the safety profile, toxicity tests were conducted on human cell lines and model organisms such as Drosophila melanogaster. The results showed low toxicity levels, making it a promising candidate for therapeutic use without significant adverse effects .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBIDYXUQOSGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505208 | |

| Record name | 2-(2-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2184-85-2 | |

| Record name | 2-(2-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2184-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.